[(6-Oxo-4-Phenyl-1,6-Dihydropyrimidin-2-Yl)sulfanyl]acetonitrile

Epigenetics Histone Demethylase KDM5B/JARID1B

[(6-Oxo-4-Phenyl-1,6-Dihydropyrimidin-2-Yl)sulfanyl]acetonitrile (CAS 900007-51-4) is a synthetic small-molecule dihydropyrimidinone (DHPM) derivative with the molecular formula C₁₂H₉N₃OS and a molecular weight of 243.28 g/mol. The compound features a 6-oxo-4-phenyl-1,6-dihydropyrimidine core linked via a thioether bridge to an acetonitrile side chain (SMILES: C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC#N).

Molecular Formula C12H9N3OS
Molecular Weight 243.28
CAS No. 900007-51-4
Cat. No. B2653416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(6-Oxo-4-Phenyl-1,6-Dihydropyrimidin-2-Yl)sulfanyl]acetonitrile
CAS900007-51-4
Molecular FormulaC12H9N3OS
Molecular Weight243.28
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC#N
InChIInChI=1S/C12H9N3OS/c13-6-7-17-12-14-10(8-11(16)15-12)9-4-2-1-3-5-9/h1-5,8H,7H2,(H,14,15,16)
InChIKeyLOXMFYYAURQRNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[(6-Oxo-4-Phenyl-1,6-Dihydropyrimidin-2-Yl)sulfanyl]acetonitrile (CAS 900007-51-4): Core Chemical Identity and Pharmacological Context


[(6-Oxo-4-Phenyl-1,6-Dihydropyrimidin-2-Yl)sulfanyl]acetonitrile (CAS 900007-51-4) is a synthetic small-molecule dihydropyrimidinone (DHPM) derivative with the molecular formula C₁₂H₉N₃OS and a molecular weight of 243.28 g/mol [1]. The compound features a 6-oxo-4-phenyl-1,6-dihydropyrimidine core linked via a thioether bridge to an acetonitrile side chain (SMILES: C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC#N) . Its structural annotation as PDB ligand H0X and co-crystallization with human JARID1B/KDM5B (PDB ID: 5FZE, resolution 2.02 Å) establish it as the probe compound MC3960, placing it within the chemical biology space of Jumonji C domain-containing histone lysine demethylase inhibitors [2][3]. This compound belongs to a broader chemotype of 2-(substituted-thio)-6-oxo-4-phenyl-1,6-dihydropyrimidines explored for antiviral (SARS-CoV 3CL protease), anti-HIV (integrase), and anticancer indications, however its specific side-chain composition at the 2-position sulfur linker distinguishes it from benzylthio, phenethylthio, and acetamide-bearing analogs that dominate the medicinal chemistry literature [4][5].

Why [(6-Oxo-4-Phenyl-1,6-Dihydropyrimidin-2-Yl)sulfanyl]acetonitrile Cannot Be Interchanged with Broad-Spectrum DHPM Analogs


The 6-oxo-4-phenyl-1,6-dihydropyrimidine scaffold serves as a privileged structure across multiple therapeutic target classes, but the side chain at the 2-position sulfur linker governs both target engagement and selectivity, making generic substitution impossible [1]. Literature demonstrates that benzylthio derivatives of this core are developed as SARS-CoV 3CL protease inhibitors (IC₅₀ values ranging from sub-μM to >10 μM depending on benzyl ring substitution), while phenethylthio and 5-carbonitrile-bearing analogs are optimized for HIV-1 integrase inhibition [2][3]. In contrast, [(6-Oxo-4-Phenyl-1,6-Dihydropyrimidin-2-Yl)sulfanyl]acetonitrile bears a cyanomethylthio side chain that confers a distinct target profile—co-crystallization with JARID1B as MC3960 demonstrates its utility as a histone demethylase probe, yet BindingDB data shows it is essentially inactive against human dihydrofolate reductase (DHFR IC₅₀ > 10,000 nM), a common off-target for pyrimidine-containing compounds [4][5]. This target-specific binding combined with a defined lack of anti-folate activity creates a unique selectivity fingerprint. Simply selecting a cheaper DHPM analog with a different 2-position substituent (e.g., benzyl, phenethyl, acetamide, or carboxylic acid) will redirect target engagement to entirely different biological pathways, invalidating experimental reproducibility in KDM5B-focused research programs.

Quantitative Differentiation Evidence: [(6-Oxo-4-Phenyl-1,6-Dihydropyrimidin-2-Yl)sulfanyl]acetonitrile vs. Structural Analogs


Evidence 1: Structural Biology-Grade Target Engagement – Co-Crystal Structure with Human JARID1B/KDM5B at 2.02 Å Resolution

[(6-Oxo-4-Phenyl-1,6-Dihydropyrimidin-2-Yl)sulfanyl]acetonitrile (designated MC3960) is co-crystallized with the catalytic domain of human JARID1B (KDM5B, residues 26–101 and 374–770) and the structure is deposited in the Protein Data Bank as entry 5FZE at 2.02 Å resolution, as part of the Structural Genomics Consortium (SGC) effort [1][2]. This provides experimentally validated binding pose information at the atomic level in a peer-reviewed structural biology context. In contrast, structurally related DHPM analogs within this chemotype—including 2-(benzylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine (SARS-CoV 3CL protease series) [3], 2-(phenethylthio)-4-(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (HIV-1 integrase series) [4], and [(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetic acid (PDB ligand 7IA, PDB ID: 5FZG, co-crystallized with JARID1B as MC3948) [5]—lack published co-crystal structures with KDM5B for the acetonitrile-bearing compound's closest in-class cousins. The only JARID1B co-crystal structures available for this scaffold chemotype are MC3960 (H0X, acetonitrile) and MC3948 (7IA, carboxylic acid), making MC3960 one of only two structurally characterized KDM5B ligands within the entire 6-oxo-4-phenyl-1,6-dihydropyrimidine series.

Epigenetics Histone Demethylase KDM5B/JARID1B Structure-Based Drug Design

Evidence 2: Absence of Dihydrofolate Reductase (DHFR) Off-Target Liability – IC₅₀ > 10,000 nM as a Selectivity Differentiator

In a direct biochemical assay, [(6-Oxo-4-Phenyl-1,6-Dihydropyrimidin-2-Yl)sulfanyl]acetonitrile showed IC₅₀ > 10,000 nM (>10 μM) against recombinant human dihydrofolate reductase (DHFR), the central enzyme in folate metabolism and a common off-target for pyrimidine-containing small molecules [1]. The same compound also exhibited IC₅₀ > 10,000 nM against Toxoplasma gondii TS-DHFR. By comparison, clinically validated DHFR-targeting pyrimidine analogs demonstrate nanomolar potency in the same assay system: pyrimethamine inhibits human DHFR with an IC₅₀ of approximately 1.2 μM, and optimized pyrimido-pyrimidine derivatives achieve IC₅₀ values as low as 0.045–1.07 μM [2]. This >10-fold difference in DHFR inhibitory potency relative to antifolate chemotypes confirms that the cyanomethylthio side chain of the target compound does not confer the structural features required for DHFR active site recognition. For researchers building KDM5B-targeted or DHPM-scaffold chemical libraries, this negative data is actionable: selecting this compound over DHFR-active pyrimidine analogs eliminates a confounding anti-proliferative mechanism that could otherwise mask or distort KDM5B-mediated phenotypic readouts in cell-based assays.

Antifolate Selectivity DHFR Off-Target Profiling Pyrimidine Selectivity

Evidence 3: Unique Cyanomethylthio Side Chain Differentiates from Closest In-Class Carboxylic Acid Analog (MC3948) in JARID1B Co-Crystal Series

Within the extremely narrow set of 6-oxo-4-phenyl-1,6-dihydropyrimidine compounds that have been co-crystallized with human JARID1B, only two ligand chemotypes exist: MC3960 (H0X, CAS 900007-51-4) bearing a cyanomethylthio (–SCH₂CN) side chain, and MC3948 (7IA) bearing a carboxymethylthio (–SCH₂COOH) side chain [1][2]. These two compounds share an identical core scaffold but differ in the terminal functional group at the 2-position sulfur linker: a nitrile (–C≡N) versus a carboxylic acid (–COOH). This substitution has profound implications for structure-based drug design. The nitrile group in MC3960 (MW 243.28) provides a linear hydrogen-bond acceptor geometry (C≡N⋯H–X angle ~180°) and a smaller steric footprint compared to the carboxylic acid in MC3948 (MW 262.28), which acts as both a hydrogen-bond donor and acceptor with a bent geometry [3]. For fragment-growing campaigns, the nitrile offers a neutral, metabolically stable anchor point for elaboration, whereas the carboxylic acid introduces a charged moiety at physiological pH that alters cellular permeability and may require prodrug strategies [4]. No other 6-oxo-4-phenyl-1,6-dihydropyrimidine derivative has been structurally characterized bound to KDM5B, making these two compounds the sole experimental structural biology templates for the entire chemotype.

Fragment-Based Drug Design KDM5B Inhibitor Structure-Activity Relationship Nitrile Pharmacophore

Priority Application Scenarios for [(6-Oxo-4-Phenyl-1,6-Dihydropyrimidin-2-Yl)sulfanyl]acetonitrile Based on Verified Evidence


Scenario 1: KDM5B/JARID1B Chemical Probe Development and Structure-Based Drug Design

The availability of a high-resolution (2.02 Å) co-crystal structure with human JARID1B (PDB 5FZE) makes MC3960 an essential starting point for structure-guided optimization of KDM5B inhibitors [1]. Medicinal chemistry teams can directly visualize the binding mode of the cyanomethylthio side chain within the JmjC domain active site, enabling rational fragment growing, scaffold hopping, or bioisosteric replacement strategies. This scenario is particularly valuable given that KDM5B is implicated in breast cancer, multiple myeloma, and drug-tolerant persister cancer cell populations, and that GSK467—a potent KDM5B inhibitor (Ki = 10 nM)—lacked cellular potency in myeloma models, underscoring the urgent need for structurally diverse chemical starting points like MC3960 [2][3]. The nitrile pharmacophore offers a neutral, metabolically stable anchor that is distinct from the carboxylic acid terminus of MC3948, providing an orthogonal vector for lead optimization [4].

Scenario 2: Selective Chemical Biology Tool for Epigenetic Profiling Without DHFR-Driven Cytotoxicity Confounding

The documented absence of DHFR inhibitory activity (IC₅₀ > 10,000 nM) differentiates MC3960 from many pyrimidine-containing tool compounds that inadvertently suppress cell proliferation via antifolate mechanisms [1]. Researchers employing MC3960 in cell-based epigenetic assays can attribute observed phenotypic changes specifically to KDM5B engagement rather than to off-target DHFR inhibition, a well-known pitfall in pyrimidine chemical biology [2]. This selectivity feature is particularly critical for studies investigating KDM5B's role in drug-tolerant persister cells, where confounding anti-proliferative effects would obscure the interpretation of demethylase-dependent versus -independent mechanisms. Procurement of this compound for negative-control or selectivity-panel experiments is substantiated by the BindingDB/ChEMBL-curated enzyme inhibition data [3].

Scenario 3: Fragment-Based Screening Libraries for JmjC Demethylase Targets

With a molecular weight of 243.28 g/mol and a ligand efficiency (LE) profile consistent with fragment-like chemical space, MC3960 is suitable for inclusion in fragment-based drug discovery (FBDD) libraries targeting the Jumonji C domain-containing demethylase family (KDM2–KDM7) [1]. The nitrile group provides a versatile synthetic handle for fragment elaboration via cycloaddition, reduction to amine, or hydrolysis to amide/carboxylic acid, while the co-crystal structure in PDB 5FZE provides immediate structure-based guidance for fragment growing [2]. This scenario is supported by the broader adoption of DHPM scaffolds as privileged fragments in epigenetic drug discovery and by the fact that MC3960 is one of only two DHPM-based fragments with experimentally validated KDM5B binding poses [3].

Scenario 4: Comparator Compound for SAR Studies Around the 2-Position Sulfur Linker

For structure-activity relationship (SAR) campaigns exploring the 2-position substituent effects on the 6-oxo-4-phenyl-1,6-dihydropyrimidine core, MC3960 serves as a critical comparator to distinguish nitrile-specific contributions from those of benzylthio (SARS-CoV 3CL protease series), phenethylthio (HIV-1 integrase series), carboxymethylthio (MC3948/JARID1B), and acetamide-bearing analogs [1][2]. The availability of parallel KDM5B co-crystal structures for the nitrile (MC3960, PDB 5FZE) and carboxylic acid (MC3948, PDB 5FZG) termini enables direct comparison of binding mode perturbations attributable solely to the terminal functional group, controlling for the shared core scaffold [3]. This scenario is essential for medicinal chemistry programs seeking to establish comprehensive SAR tables that guide IP strategy and lead optimization decisions across multiple chemotypes within this privileged scaffold family [4].

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